molecular formula C20H21ClN2O3 B2842242 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1903462-23-6

2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2842242
CAS No.: 1903462-23-6
M. Wt: 372.85
InChI Key: GRVZXBKFBOXVER-UHFFFAOYSA-N
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Description

2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline ( 1903462-23-6) is a chemical compound with a molecular formula of C20H21ClN2O3 and a molecular weight of 372.85 g/mol . Its structure features a tetrahydroisoquinoline moiety linked via a carbonyl group to a chlorinated pyridine ring that is further modified with an oxan-4-yloxy (tetrahydropyranyl) substituent. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its presence in a wide array of biologically active compounds and natural products . THIQ-based molecules have demonstrated diverse pharmacological activities, including serving as key structural components in antitumor antibiotics, modulators of enzymes like cathepsin S, and inhibitors of targets such as Factor XIa and PRMT5 . The specific substitution pattern on this molecule, combining the tetrahydroisoquinoline core with a complex pyridine derivative, suggests significant potential for use in pharmaceutical research and development, particularly in the synthesis of targeted inhibitors and for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-18-11-16(12-22-19(18)26-17-6-9-25-10-7-17)20(24)23-8-5-14-3-1-2-4-15(14)13-23/h1-4,11-12,17H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVZXBKFBOXVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution with Chloro Group: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

    Ether Formation: The tetrahydro-2H-pyran-4-yl ether group can be introduced through nucleophilic substitution reactions.

    Formation of the Methanone Group: The methanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

    Attachment of the 3,4-Dihydroisoquinoline Moiety: This can be achieved through a series of coupling reactions, possibly involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium azide, thiols, or amines can be used under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives. Specifically, compounds similar to 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline have been evaluated for their effectiveness against human coronaviruses like HCoV-229E and HCoV-OC43. Initial findings suggest that these compounds exhibit promising antiviral activity compared to previously synthesized analogues .

Other Biological Activities

Tetrahydroisoquinoline derivatives have been associated with a wide range of biological activities:

  • Antitumor : Some derivatives display cytotoxic effects against various cancer cell lines.
  • Anticonvulsant : Certain compounds have shown efficacy in models of epilepsy.
  • Anti-inflammatory : These compounds can modulate inflammatory pathways.
  • Antidiabetic and Anticoagulant : Some derivatives have demonstrated potential in managing blood sugar levels and preventing blood clots .

Drug Development

The unique structure of tetrahydroisoquinolines makes them valuable in drug development. Their ability to interact with multiple biological targets allows for the design of multifunctional drugs. For example, derivatives like 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline can be optimized for specific receptor interactions, enhancing their therapeutic profiles.

Case Studies

  • Antiviral Research : A study focused on synthesizing novel tetrahydroisoquinoline derivatives revealed their potential as antiviral agents against human coronaviruses. The research compared these new compounds with existing drugs and found superior activity in some cases .
  • Cancer Treatment : Another investigation into tetrahydroisoquinolines highlighted their cytotoxic properties against various cancer cell lines. The study provided insights into structure-activity relationships that could guide future drug design efforts.

Mechanism of Action

The mechanism of action of 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tetrahydroisoquinoline scaffold is common in bioactive molecules, with substituents dictating target specificity and potency. Below is a comparative analysis of key analogs:

Substituent Position and Type
Compound Substituent(s) on Tetrahydroisoquinoline Key Functional Groups Biological Activity
Target Compound Pyridine-3-carbonyl with Cl/Oxane Chloro, oxane ether, carbonyl Hypothetical (based on analogs)
2-(3-Piperidyl)-6,7-dimethoxy-THIQ (6c) 6,7-dimethoxy, 3-piperidyl Methoxy, piperidine Bradycardic agent (in vivo)
7-Substituted Tetrazolyl-THIQ (26v) Cycloaliphatic amino group on oxazole Tetrazole, cycloaliphatic amine PPARγ partial agonist
Methoxyphenyl-THIQ-carbonitrile derivatives Methoxyphenyl, carbonitrile Methoxy, nitrile Structural characterization
  • Chloro vs.
  • Oxane Ether vs. Piperidine : The oxane ether (tetrahydropyranyloxy) group in the target compound could improve metabolic stability over the basic piperidine moiety in compound 6c, which might influence pharmacokinetics .
  • Carbonyl vs. Carbonitrile : The carbonyl linkage in the target compound differs from carbonitrile derivatives (), which are more polar and may exhibit distinct solubility and reactivity .
Physicochemical Properties
  • Solubility : Carbonitrile derivatives () may have higher aqueous solubility due to polar nitrile groups, whereas the target compound’s ether and chloro groups could reduce solubility .

Biological Activity

The compound 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClN4O4C_{20}H_{23}ClN_{4}O_{4} with a molecular weight of approximately 418.87 g/mol. The structure features a pyridine ring substituted with a chloro group and an oxan-4-yloxy moiety, contributing to its unique biological properties.

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases and other enzymes involved in cellular signaling pathways. Such inhibition can lead to the modulation of inflammatory responses and cancer cell proliferation.
  • Receptor Binding : It is proposed that the oxan-4-yloxy group enhances binding affinity to certain receptors, potentially affecting neurotransmitter systems or immune responses.

Biological Activity

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific molecule:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various bacterial strains. For example, derivatives of pyridine have been noted for their effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Inhibitors targeting p38 MAP kinase have demonstrated significant anti-inflammatory effects in vivo. These compounds are capable of reducing cytokine production (e.g., IL-1β, TNFα) which are critical in inflammatory diseases .
  • Anticancer Potential : The compound's structural features suggest it could act as an anticancer agent by inhibiting tumor growth through various pathways. Studies on related compounds indicate potential efficacy in blocking cancer cell proliferation and inducing apoptosis .

Case Study 1: Inhibition of p38 MAP Kinase

A study evaluated the effects of similar pyridine-based compounds on p38 MAP kinase activity in an adjuvant-induced arthritis model. Results indicated that these compounds significantly reduced inflammatory markers and joint swelling, suggesting their potential utility in treating autoimmune conditions .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested for antimicrobial activity against clinical isolates. The results showed that modifications in the oxan group enhanced activity against resistant strains of bacteria, indicating that structural optimization could yield more effective therapeutics .

Research Findings Summary

Study Focus Findings Implications
Antimicrobial ActivityEffective against S. aureus and E. coliPotential for developing new antibiotics
Anti-inflammatory EffectsReduced cytokine levels in animal modelsPossible treatment for inflammatory diseases
Anticancer PotentialInhibited tumor growth in vitroExploration as a novel anticancer agent

Q & A

Q. What synthetic methodologies are established for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step routes:

  • Step 1: Condensation of a chlorinated pyridine derivative (e.g., 5-chloro-6-hydroxy-pyridine-3-carboxylic acid) with oxan-4-ol (tetrahydropyran-4-ol) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the oxan-4-yloxy group .
  • Step 2: Activation of the pyridine-3-carboxylic acid moiety via conversion to an acyl chloride (using thionyl chloride) or mixed anhydride for coupling with 1,2,3,4-tetrahydroisoquinoline .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol/water) to achieve >95% purity .

Key Challenges:

  • Steric hindrance during coupling due to the bulky oxan-4-yloxy group.
  • Optimization of reaction time and temperature to prevent decomposition of the tetrahydroisoquinoline scaffold .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals, particularly for the tetrahydropyran and tetrahydroisoquinoline moieties .
    • Example Data: The oxan-4-yloxy group shows characteristic protons at δ 3.5–4.0 ppm (axial/equatorial H) and a carbonyl resonance near δ 165 ppm .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of oxan-4-yloxy group) .
  • X-ray Crystallography: Used to resolve stereochemical ambiguities in the tetrahydroisoquinoline core .

Advanced Research Questions

Q. How can synthetic yield be improved for large-scale production?

Methodological Answer:

  • Catalyst Screening: Replace traditional Mitsunobu reagents with polymer-supported triphenylphosphine to simplify purification .
  • Solvent Optimization: Use toluene instead of DMF to reduce side reactions during coupling steps .
  • Flow Chemistry: Implement continuous-flow systems for precise control of reaction parameters (e.g., residence time, temperature) .

Data-Driven Example:
A 2023 study reported a 15% increase in yield (from 62% to 77%) by substituting Pd/C with CuI in the coupling step .

Q. How to address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
    • Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Structural Confirmation: Ensure batch-to-batch consistency via LC-MS and ¹H NMR to rule out impurities affecting activity .

Case Study:
Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM) were traced to variations in ATP concentrations in kinase inhibition assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications:
    • Replace oxan-4-yloxy with smaller ethers (e.g., tetrahydrofuran-3-yl) to assess steric effects .
    • Introduce electron-withdrawing groups (e.g., nitro) at the pyridine 5-position to enhance electrophilicity .
  • Computational Modeling:
    • Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., kinases) .
    • Use QSAR models to prioritize analogs based on logP and polar surface area .

Example Finding:
A 2022 study showed that replacing oxan-4-yloxy with a morpholine group increased solubility (logP reduced from 2.8 to 1.9) but decreased potency by 40% .

Q. How to resolve spectral inconsistencies in NMR data?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to identify conformational exchange in the tetrahydropyran ring .
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to assign carbonyl carbon signals unambiguously .
  • Advanced Techniques: Employ NOESY to confirm spatial proximity between the pyridine carbonyl and tetrahydroisoquinoline protons .

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